Nootkatol

Catalog No.
S605095
CAS No.
50763-67-2
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nootkatol

CAS Number

50763-67-2

Product Name

Nootkatol

IUPAC Name

(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1

InChI Key

GFNWRKNVTHDNPV-UXOAXIEHSA-N

SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Synonyms

Nootkatol, Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isomer

Canonical SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Isomeric SMILES

C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O

Description

Nootkatol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Nootkatol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nootkatol is primarily located in the membrane (predicted from logP) and cytoplasm.
Beta-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2S,4R,4aS,6R) stereochemistry. It has a role as a plant metabolite.

Nootkatol is a naturally occurring sesquiterpene alcohol with the chemical formula C15H24OC_{15}H_{24}O and is characterized by its unique structure, which includes a complex bicyclic framework. It is primarily derived from the oxidation of valencene, another sesquiterpene found in citrus oils, and is known for its citrus-like aroma and flavor profile. Nootkatol has been isolated from various plant sources, including Alpinia oxyphylla, where it was first identified as a new compound with potential biological activities .

Nootkatol serves as an important intermediate in the synthesis of nootkatone, a compound with significant applications in the flavor and fragrance industries. The transformation from valencene to nootkatol involves hydroxylation reactions, which can be catalyzed by enzymes such as cytochrome P450s. Following this step, nootkatol can be further oxidized to produce nootkatone through various chemical processes .

The general reaction can be summarized as follows:

  • Hydroxylation of Valencene:
    ValenceneEnzymeNootkatol\text{Valencene}\xrightarrow{\text{Enzyme}}\text{Nootkatol}
  • Oxidation of Nootkatol:
    NootkatolOxidizing agentNootkatone\text{Nootkatol}\xrightarrow{\text{Oxidizing agent}}\text{Nootkatone}

Nootkatol exhibits several biological activities that make it of interest in pharmacological research. Notably, it has been shown to possess calcium-antagonistic properties, which may contribute to its potential therapeutic effects . Furthermore, studies indicate that nootkatol can prevent ultraviolet radiation-induced photoaging in skin cells by inhibiting specific ion channels (ORAI1 and TRPV1), suggesting its utility in dermatological applications .

The synthesis of nootkatol can be achieved through several methods:

  • Chemical Synthesis:
    • Nootkatol can be synthesized from valencene via oxidation reactions using various oxidizing agents under controlled conditions. This method often yields a mixture of nootkatol and nootkatone .
  • Microbial Biosynthesis:
    • Recent advances have highlighted the use of microbial systems for the biosynthesis of nootkatol from valencene. This approach utilizes whole-cell systems from fungi or bacteria, providing an environmentally friendly alternative to traditional chemical synthesis methods .
  • Isolation from Natural Sources:
    • Nootkatol can also be extracted from plant materials where it naturally occurs, such as Alpinia oxyphylla.

Nootkatol finds applications across various industries:

  • Flavoring Agent: Due to its pleasant citrus aroma, nootkatol is utilized in food and beverage formulations.
  • Fragrance Industry: It is incorporated into perfumes and scented products for its aromatic properties.
  • Pharmaceuticals: Its biological activities suggest potential uses in therapeutic formulations, particularly in skin care products aimed at photoaging prevention.

Research on the interactions of nootkatol with biological systems indicates that it may modulate calcium channels and other cellular pathways involved in skin health and aging processes. Studies have shown that it can inhibit certain ion channels related to cellular aging and inflammation, making it a candidate for further investigation in dermatological therapies .

Nootkatol shares structural and functional similarities with several other sesquiterpenes. Here are some comparable compounds:

CompoundFormulaKey Characteristics
NootkatoneC15H22OC_{15}H_{22}OOxidized form of nootkatol; widely used in flavors
ValenceneC15H24C_{15}H_{24}Precursor to both nootkatol and nootkatone; citrus aroma
Beta-caryophylleneC15H24C_{15}H_{24}Known for anti-inflammatory properties; found in many essential oils
HumuleneC15H24C_{15}H_{24}Exhibits anti-inflammatory effects; present in hops

Uniqueness of Nootkatol

What sets nootkatol apart from these similar compounds is its specific biological activity related to calcium antagonism and its role as a precursor to the more commercially sought-after nootkatone. Its unique structure contributes to its distinct aroma profile and potential health benefits, making it a valuable compound in both food science and pharmacology.

XLogP3

3.9

Other CAS

50763-67-2
53643-07-5

Wikipedia

Nootkatol

Dates

Modify: 2024-02-18

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